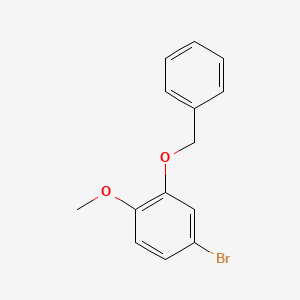

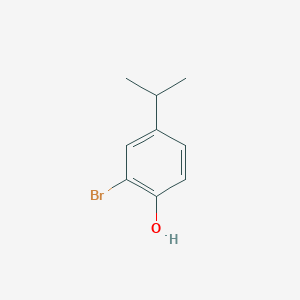

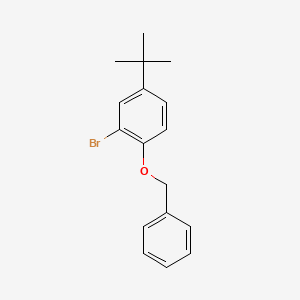

1-苄氧基-2-溴-4-叔丁基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Benzyloxy-2-bromo-4-t-butylbenzene is a useful research compound. Its molecular formula is C17H19BrO and its molecular weight is 319.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Benzyloxy-2-bromo-4-t-butylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyloxy-2-bromo-4-t-butylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

1. 锂溴交换反应

1-苄氧基-2-溴-4-叔丁基苯与锂化合物(如正丁基锂和叔丁基锂)的反应已被研究,以探讨其在锂溴交换反应中的潜力。这一过程受溶剂的影响,并可能导致各种副产物的形成,突显了该化合物在有机合成中的实用性 (Bailey, Luderer, & Jordan, 2006)。

2. 香精合成中的催化作用

1-苄氧基-2-溴-4-叔丁基苯已被用于涉及Pd(OAc)2和P(t-Bu)3的催化过程,用于合成花香。这展示了它在香精生产中的相关性,为创造各种芳香化合物提供了途径 (Scrivanti, Bertoldini, Beghetto, & Matteoli, 2008)。

3. 绿色合成应用

一项研究展示了在无溶剂条件下,使用1-苄氧基-2-溴-4-叔丁基苯在KHSO4催化的合成过程中。这种方法以其环保性和效率而著称,有助于推动更绿色的化学合成方法 (Joshi, Suresh, & Adimurthy, 2013)。

4. 电致磷光中间体合成

该化合物已被用于合成电致磷光中间体,特别是在创建5-溴-1,3-双2-(4′-叔丁基苯基)-1,3,4-(噁二唑-5-基)苯中的应用。这一应用在有机电子和磷光材料领域具有重要意义 (Kong-qiang, 2005)。

5. 超声辅助有机合成

研究了在超声辅助条件下使用1-苄氧基-2-溴-4-叔丁基苯制备1-丁氧基-4-硝基苯。这突显了它在促进有机合成中反应速率和产率提高方面的作用 (Harikumar & Rajendran, 2014)。

6. 生物等构类似物中间体合成

其在合成生物等构类似物中间体中的用途,如在羟基-4-甲氧基三环化合物的制备中所见,是另一个应用。这有助于开发药物和复杂有机分子 (Shishov et al., 2014)。

安全和危害

作用机制

Target of Action

The primary target of 1-Benzyloxy-2-bromo-4-t-butylbenzene is the benzylic position of the benzene ring . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .

Mode of Action

1-Benzyloxy-2-bromo-4-t-butylbenzene undergoes reactions at the benzylic position . This involves a free radical reaction where N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the hydrogen to form succinimide (SH). Then, the compound reacts with NBS to form the brominated compound .

Biochemical Pathways

The biochemical pathway involved in the action of 1-Benzyloxy-2-bromo-4-t-butylbenzene is the free radical bromination, nucleophilic substitution, and oxidation . The compound undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium .

Pharmacokinetics

The compound’s reactivity suggests that it may be metabolized through oxidative pathways .

Result of Action

The result of the action of 1-Benzyloxy-2-bromo-4-t-butylbenzene is the formation of a brominated compound at the benzylic position . This can lead to changes in the chemical properties of the benzene ring, potentially influencing its reactivity and interactions with other molecules.

Action Environment

The action of 1-Benzyloxy-2-bromo-4-t-butylbenzene can be influenced by environmental factors such as temperature and the presence of other reactants. For example, the compound undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents .

属性

IUPAC Name |

2-bromo-4-tert-butyl-1-phenylmethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrO/c1-17(2,3)14-9-10-16(15(18)11-14)19-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZHKNVNBJZCORJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569145 |

Source

|

| Record name | 1-(Benzyloxy)-2-bromo-4-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52458-11-4 |

Source

|

| Record name | 1-(Benzyloxy)-2-bromo-4-tert-butylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。